2-Methyl-5-phenylfuran-3-carboxamide
Description
2-Methyl-5-phenylfuran-3-carboxamide is a furan-derived carboxamide compound characterized by a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxamide moiety at the 3-position of the furan ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol.
Properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGOHRSLARPRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-methyl-5-phenylfuran-3-carboxamide and related compounds:
Key Observations:
Substituent Effects on Solubility: The 4-aminophenyl group in N-(4-Aminophenyl)-5-methylfuran-3-carboxamide introduces a polar amine (-NH₂), enhancing aqueous solubility compared to the non-polar phenyl group in the target compound .
Metabolic Stability :
- Trifluoromethyl (-CF₃) and bicycloalkyl groups (e.g., bicyclo[1.1.1]pentane) in furopyridine derivatives resist oxidative metabolism, extending half-life in vivo . The target compound lacks such groups, suggesting shorter metabolic retention.
Biological Activity :
- Furopyridine carboxamides with fluorinated substituents () are often designed as kinase inhibitors or protease antagonists, leveraging fluorine’s electronegativity for target binding . The simpler furan-carboxamide scaffold (target) may lack comparable potency but serves as a versatile intermediate for further derivatization.
Synthetic Complexity :
- The target compound’s synthesis is likely simpler than furopyridine analogs, which require multi-step functionalization (e.g., introducing bicycloalkyl or trifluoropropyl groups) .
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